molecular formula C12H13FN2OS B1440177 4-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1204297-08-4

4-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1440177
CAS RN: 1204297-08-4
M. Wt: 252.31 g/mol
InChI Key: PXIOLQMZWFJWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine, also known as FTHM-BTA, is a small molecule that has been used in a variety of scientific research applications. FTHM-BTA is a derivative of benzothiazole and is a fluorinated analog of its parent compound. It has a low molecular weight and is highly soluble in water, making it an attractive choice for laboratory experiments. FTHM-BTA has been studied for its ability to modulate a variety of physiological and biochemical processes and is being considered for use in a variety of medical applications.

Scientific Research Applications

Antitumor Properties and Mechanism of Action

4-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine and its derivatives demonstrate potent antitumor properties, with specific compounds exhibiting selective cytotoxicity against various cancer cell lines. The mechanism involves induction and biotransformation by cytochrome P450 1A1, leading to the formation of active metabolites. Some strategies, such as isosteric replacement of hydrogen with fluorine atoms, have been employed to overcome metabolic inactivation and enhance the efficacy of these compounds (Bradshaw et al., 2002). Additionally, amino acid prodrugs of these compounds have been developed to address issues related to drug lipophilicity, enhancing water solubility and stability (Hutchinson et al., 2002).

Antimicrobial and Antifungal Activity

These compounds have been shown to possess antimicrobial and antifungal activity. Novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, for instance, have been synthesized and screened against various microbial strains, showcasing promising results (Kumbhare et al., 2014). Additionally, some derivatives of 4-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine have been synthesized and evaluated for their antimicrobial and antifungal activities, revealing potential as bioactive agents (Javali et al., 2010).

Application in Synthesis and Characterization

These compounds also play a role in the synthesis and characterization of various chemical entities. For example, the synthesis and reactivity of N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide, a building block for Julia olefination, has been reported, demonstrating its utility in forming alpha-fluorovinyl Weinreb amides and alpha-fluoroenones (Ghosh et al., 2009).

Corrosion Inhibition

In addition to their biological activities, derivatives of benzothiazole have been studied for their corrosion inhibition properties. A study synthesized four N-(4-(substituted benzylidene)benzo[d]thiazol-2-amine and assessed their corrosion inhibition effect against mild steel, revealing significant inhibition efficiencies (Nayak & Bhat, 2023).

properties

IUPAC Name

4-fluoro-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2OS/c13-9-4-1-5-10-11(9)15-12(17-10)14-7-8-3-2-6-16-8/h1,4-5,8H,2-3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIOLQMZWFJWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC3=C(C=CC=C3S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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